molecular formula C3H3F2N3S B6230446 3-(difluoromethyl)-1,2,4-thiadiazol-5-amine CAS No. 1782289-47-7

3-(difluoromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B6230446
CAS No.: 1782289-47-7
M. Wt: 151.14 g/mol
InChI Key: UGCOYCRCLYMZCP-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1,2,4-thiadiazol-5-amine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a thiadiazole ring, which imparts unique chemical and physical properties. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1,2,4-thiadiazol-5-amine typically involves the introduction of the difluoromethyl group onto a thiadiazole ring. One common method involves the reaction of a thiadiazole precursor with a difluoromethylating agent under controlled conditions. For example, the reaction of 1,2,4-thiadiazole with difluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high efficiency and yield. These methods typically involve the use of specialized reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology also minimizes the formation of by-products and reduces the overall environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1,2,4-thiadiazol-5-amine can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

3-(Difluoromethyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The thiadiazole ring can participate in hydrogen bonding and other interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

3-(Difluoromethyl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and is used in the synthesis of fungicides.

    3-(Difluoromethyl)-pyrrole: Another difluoromethylated heterocycle with applications in pharmaceuticals and agrochemicals.

    3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: A thiophene derivative with similar chemical properties.

The uniqueness of this compound lies in its specific combination of the difluoromethyl group and the thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other difluoromethylated compounds .

Properties

CAS No.

1782289-47-7

Molecular Formula

C3H3F2N3S

Molecular Weight

151.14 g/mol

IUPAC Name

3-(difluoromethyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C3H3F2N3S/c4-1(5)2-7-3(6)9-8-2/h1H,(H2,6,7,8)

InChI Key

UGCOYCRCLYMZCP-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=N1)N)C(F)F

Purity

95

Origin of Product

United States

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